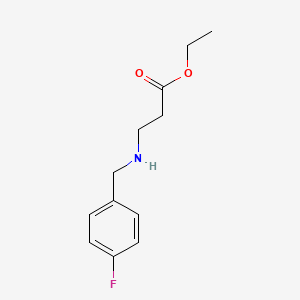

3-(4-Fluoro-benzylamino)-propionic acid ethyl ester

Overview

Description

“3-(4-Fluoro-benzylamino)-propionic acid ethyl ester” is a compound that contains a benzylamine group and a fluoro-benzoic acid group . The benzylamine group consists of a benzyl group attached to an amine functional group . The fluoro-benzoic acid group is a derivative of benzoic acid .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzyl chloride and ammonia , or the reduction of benzonitrile and reductive amination of benzaldehyde . Another method involves the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate .Molecular Structure Analysis

The molecular structure of a similar compound, “Benzoic acid, 4-fluoro-, ethyl ester”, has a molecular weight of 168.1650 . The IUPAC Standard InChI is InChI=1S/C9H9FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . For example, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilised carbocation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a colorless appearance and water solubility . For example, benzylamine is a colorless water-soluble liquid .Scientific Research Applications

Synthesis and Chemical Transformations

Synthetic Processes

3-(4-Fluoro-benzylamino)-propionic acid ethyl ester and related compounds are used in various synthetic processes. For instance, fluorine-containing 3-oxo esters, which are structurally similar, react with aldehydes under certain conditions to form complex organic compounds (Pryadeina et al., 2002). Ethyl esters of benzoic acid derivatives also participate in polycondensation reactions, leading to the synthesis of well-defined condensation polymers (Sugi et al., 2005).

Chemoenzymatic Processes

A solvent-free chemoenzymatic reaction sequence has been developed for the continuous production of chiral -amino acid esters, such as ethyl (S)-3-(benzylamino)butanoate. This process involves a plug-flow reactor and a packed-bed reactor, demonstrating an efficient method for enantioselective production (Strompen et al., 2013).

Cyclization and Rearrangement Reactions

Ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates undergo cyclization under mild conditions, leading to the formation of various pyrazolo[1,5-a]pyrimidin-6-carboxylates and related compounds. These reactions demonstrate the versatility of these esters in organic synthesis (Goryaeva et al., 2013). Furthermore, beta,gamma-unsaturated esters, such as 2-(3,4-dihydronaphthalen-1-yl)-propionic acid ethyl ester, undergo rearrangement with thallium trinitrate, leading to the synthesis of indans bearing a beta-keto ester moiety (Silva et al., 2006).

Characterization and Analytical Chemistry

Metabolite Characterization

The metabolites of similar compounds, such as peptidomimetic inhibitors, have been studied using techniques like liquid chromatography-mass spectrometry and liquid chromatography-NMR, providing insights into the metabolic pathways and the structural characterization of these compounds (Zhang et al., 2001).

Spectroscopic and Structural Studies

Compounds structurally related to this compound have been synthesized and characterized to study their spectroscopic and structural features. This includes research on the synthesis of siloxy-benzocyclooctenes and related compounds, contributing to the understanding of their chemical properties (Fakhri & Yousefi, 2000).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been used as precursors in the synthesis of benzimidazoles and perimidines, which have potential use as antimalarial treatments .

Mode of Action

It’s worth noting that compounds with similar structures have been used in condensation reactions with diamines via c-c bond cleavage . This suggests that Ethyl 3-{[(4-fluorophenyl)methyl]amino}propanoate might interact with its targets through similar mechanisms.

Result of Action

Related compounds have shown potential for use in antimalarial treatments , suggesting that Ethyl 3-{[(4-fluorophenyl)methyl]amino}propanoate might have similar effects.

Action Environment

It’s worth noting that proper enclosure and ventilation can help keep a selected hazard “physically” away from the worker and strategically “add” and “remove” air in the work environment .

properties

IUPAC Name |

ethyl 3-[(4-fluorophenyl)methylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-2-16-12(15)7-8-14-9-10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDBQLCGASIDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine](/img/structure/B3148731.png)

![1-[4-(3-Bromopropoxy)phenyl]ethanone](/img/structure/B3148748.png)

![4-[(2,4-Dichlorobenzyl)amino]butanoic acid](/img/structure/B3148762.png)

![2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3148765.png)

![tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3148775.png)